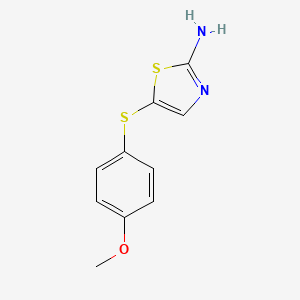

2-Amino-5-(4-methoxyphenylthio)thiazole

Description

Properties

Molecular Formula |

C10H10N2OS2 |

|---|---|

Molecular Weight |

238.3 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)sulfanyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C10H10N2OS2/c1-13-7-2-4-8(5-3-7)14-9-6-12-10(11)15-9/h2-6H,1H3,(H2,11,12) |

InChI Key |

HUSCQWZPKFWILI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)SC2=CN=C(S2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Research Findings and Gaps

- Materials Science: The thermal stability of APPT-based polymers suggests that 5-arylthio thiazoles could serve as monomers for high-performance materials, though direct data on methoxyphenylthio analogs is lacking .

- Toxicity : The safety profile of sulfur-containing thiazoles remains poorly characterized, necessitating comparative in vivo studies.

Q & A

Q. What are the standard synthetic routes for 2-Amino-5-(4-methoxyphenylthio)thiazole and its derivatives?

The synthesis typically involves coupling 2-aminothiazole with substituted aryl precursors. For example, 2-amino-5-(4-acetylphenylazo)-thiazole is synthesized by reacting 2-aminothiazole with 4-aminoacetophenone under mild basic conditions, confirmed via IR (NH₂ bands at 3358 cm⁻¹) and NMR (δ 2.45 ppm for methyl protons) . Thiourea can also react with haloketophenoxybenzene derivatives to yield thiazole intermediates, which are further functionalized via polycondensation with aromatic dianhydrides to form thermally stable polyimides (Tg > 250°C) .

Q. Which spectroscopic techniques are critical for characterizing thiazole derivatives?

- IR spectroscopy : Identifies functional groups (e.g., NH₂ at ~3350 cm⁻¹, C=O at ~1660 cm⁻¹) .

- ¹H NMR : Reveals proton environments (e.g., thiazole C4-H at δ 6.90 ppm, aromatic protons at δ 7.50–7.85 ppm) .

- Mass spectrometry : Confirms molecular weight (e.g., m/z 246 for 2-amino-5-(4-acetylphenylazo)-thiazole) .

Q. How are biological activities of thiazole derivatives initially screened?

In vitro cytotoxicity assays against cancer cell lines (e.g., breast, colon) are standard. Compounds are tested at concentrations ranging from 1–100 µM, with IC₅₀ values calculated using MTT assays. Liver function enzymes (ALT, AST) are monitored in vivo to assess toxicity .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance the thermal stability of polyimides derived from thiazole intermediates?

Polycondensation of 2-aminothiazole derivatives (e.g., APPT) with aromatic dianhydrides (e.g., pyromellitic dianhydride) in polar aprotic solvents (e.g., NMP) under nitrogen yields polyimides with high Tg (>300°C) and low dielectric constants (<3.0). Thermal stability is improved by incorporating electron-withdrawing substituents (e.g., nitro groups) on the dianhydride .

Q. What strategies resolve contradictions in biological activity data for thiazole derivatives with similar substituents?

Contradictions often arise from variations in substituent electronic effects or assay conditions. For example:

- Electron-donating groups (e.g., methoxy) may enhance solubility but reduce binding affinity to hydrophobic enzyme pockets.

- Steric effects : Bulky substituents (e.g., benzoyl) can hinder interactions with target proteins.

Structure-activity relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) and comparative IC₅₀ profiling across cell lines (e.g., MCF-7 vs. PC-3) help clarify mechanisms .

Q. How does functionalization of the amino group in thiazole derivatives modulate their reactivity?

- Acetylation : Reduces nucleophilicity, stabilizing the compound for prolonged biological assays (e.g., IR C=O at 1682 cm⁻¹ post-acetylation) .

- Chloroacetylation : Introduces electrophilic sites for crosslinking or further derivatization (e.g., NHCOCH₂Cl at δ 4.11 ppm in ¹H NMR) .

- Schiff base formation : Condensation with aldehydes (e.g., Claisen-Schmidt reaction) generates conjugated systems with enhanced π-π stacking, improving antimicrobial activity .

Q. What methodologies are used to assess the antioxidant potential of thiazole derivatives?

- DPPH/ABTS assays : Measure radical scavenging activity (IC₅₀ values compared to ascorbic acid).

- In vivo oxidative stress models : Monitor glutathione (GSH) levels and lipid peroxidation (MDA content) in rodent liver homogenates after administering derivatives at 10–50 mg/kg .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity of thiazole derivatives across studies?

Discrepancies may stem from:

- Cell line variability : MDA-MB-231 (triple-negative breast cancer) vs. HeLa (cervical cancer) may exhibit differential sensitivity due to receptor expression.

- Assay conditions : Viability assays (MTT vs. resazurin) can yield varying IC₅₀ values. Standardizing protocols (e.g., 48-hour incubation, 5% CO₂) and validating with positive controls (e.g., doxorubicin) improve reproducibility .

Q. Tables

| Derivative | Synthetic Modification | Key Property | Reference |

|---|---|---|---|

| APPT-based polyimides | Polycondensation | Tg > 250°C, dielectric constant <3.0 | |

| 2-Acetylamino-5-arylazothiazole | Acetylation | Enhanced thermal stability | |

| Chloroacetyl derivatives | Electrophilic substitution | Reactivity for crosslinking |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.